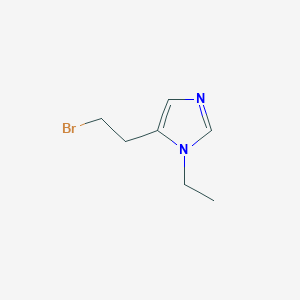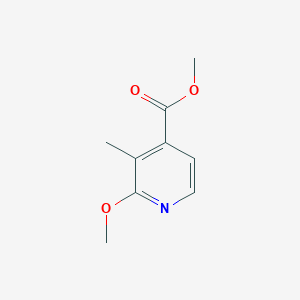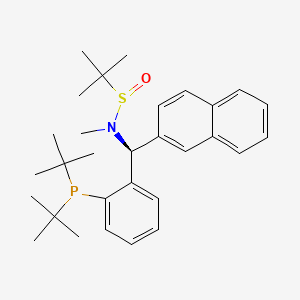
(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a naphthalene ring, a phosphanyl group, and a sulfinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach involves the use of regiocontrolled benzannulation to construct the naphthalene core, followed by stereoselective gem-dichlorocyclopropanation and acylation with aryl magnesium bromide .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and high-performance liquid chromatography (HPLC) chiral separation can be employed to enhance the efficiency and selectivity of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide moiety to amines.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its unique structure allows for high selectivity and efficiency in these processes .
Biology and Medicine
Its ability to induce chirality in target molecules makes it valuable for the production of enantiomerically pure drugs .
Industry
In the industrial sector, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphanyl-substituted naphthalenes and sulfinamides, such as:
Uniqueness
What sets ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of a phosphanyl group with a naphthalene ring and a sulfinamide moiety. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C30H42NOPS |
|---|---|
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
N-[(S)-(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H42NOPS/c1-28(2,3)33(29(4,5)6)26-18-14-13-17-25(26)27(31(10)34(32)30(7,8)9)24-20-19-22-15-11-12-16-23(22)21-24/h11-21,27H,1-10H3/t27-,34?/m0/s1 |
Clé InChI |
WQJXKUBAQBXJIZ-DVRVPOOOSA-N |
SMILES isomérique |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC3=CC=CC=C3C=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
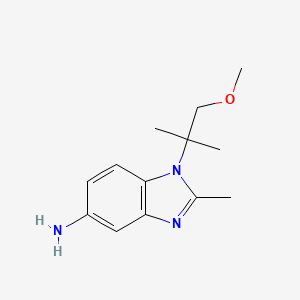
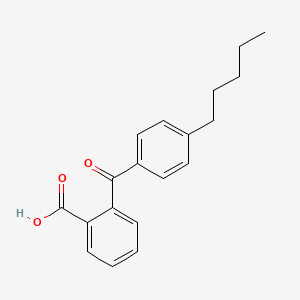
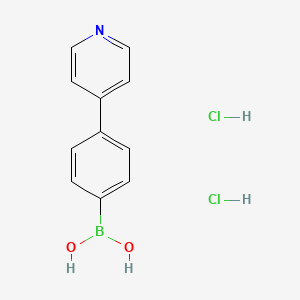


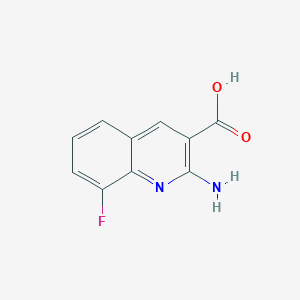
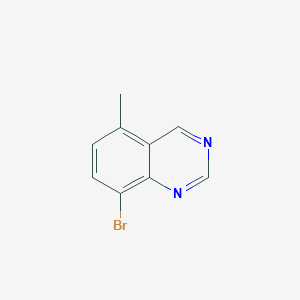
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)

![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
